1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These activators are significant in the field of medicinal chemistry due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperidine-4-carboxamide group. The molecular weight of the compound is 481.Applications De Recherche Scientifique
Molecular Interaction Studies
- Research has focused on understanding the molecular interactions of structurally related compounds with receptors, such as the CB1 cannabinoid receptor. For instance, one study analyzed the molecular interactions of a cannabinoid receptor antagonist, detailing its conformational analysis and interaction models. This kind of research lays the groundwork for designing receptor-specific drugs with improved efficacy and reduced side effects (Shim et al., 2002).
Synthesis and Structure-Activity Relationships
- The synthesis of novel fused heterocycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, demonstrates the chemical versatility and potential pharmacological applications of compounds with complex structures. Such studies are crucial for the development of new therapeutic agents with targeted actions (Karthikeyan et al., 2014).
Inhibitory Activity and Therapeutic Potential
- Another area of focus is the design and evaluation of compounds for their inhibitory activity against specific targets, such as Mycobacterium tuberculosis GyrB, a key enzyme in bacterial replication. Identifying compounds with potent inhibitory activity can lead to the development of new antibiotics to combat tuberculosis and other bacterial infections (Jeankumar et al., 2013).
Anticancer and Anti-inflammatory Applications
- Studies on pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents reveal the potential of these compounds in treating cancer and inflammatory diseases. By understanding the molecular basis of their action, researchers can design more effective and safer therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-15-21-19(24(31)28-10-7-17(8-11-28)22(25)30)13-20(16-5-3-2-4-6-16)26-23(21)29(27-15)18-9-12-34(32,33)14-18/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEAXBCURSMCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.